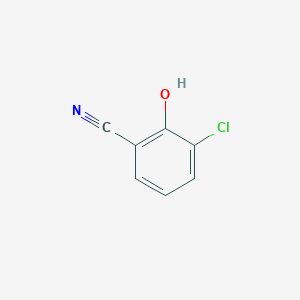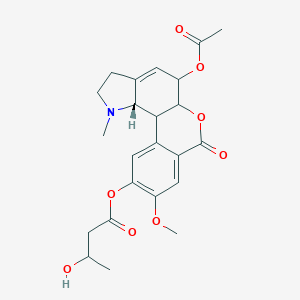
Dubiusine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Alkaloid Composition and Properties
Dubiusine, identified as an alkaloid, has been isolated from various plant species. In a study by Bastida et al. (1990), dubiusine was found in Narcissus tortifolius, along with other alkaloids like galanthamine and homolycorine. This research was significant in understanding the chemical composition and structural determination of these alkaloids, which have potential applications in pharmaceutical and biological research (Bastida et al., 1990).
Biogenic Synthesis of Nanoparticles
In the field of nanotechnology, dubiusine-related compounds have been explored for their potential in synthesizing nanoparticles. Harshiny et al. (2015) investigated the biosynthesis of iron nanoparticles using Amaranthus dubius leaf aqueous extracts. This study highlights the role of natural compounds in the eco-friendly and efficient synthesis of nanoparticles, which could have broad applications in various scientific fields, including material science and environmental remediation (Harshiny et al., 2015).
Phytoremediation Potential
Research has also been conducted on the use of plants containing dubiusine-like compounds for environmental remediation. Mellem et al. (2009) studied the potential of Amaranthus dubius in phytoremediation, particularly for removing and accumulating heavy metals from contaminated soils. This study suggests that such plants could be utilized for cleaning up environments contaminated with hazardous elements like chromium, mercury, and lead (Mellem et al., 2009).
Parasitological Research
Dubiusine and related compounds have been used in parasitological research as well. Crompton and Ward (1984) conducted in vitro experiments with Moniliformis dubius, examining the metabolism of amino acids like L-serine. This research provides insights into the metabolic pathways of parasites, which can be crucial for developing treatments against parasitic infections (Crompton & Ward, 1984).
Eigenschaften
CAS-Nummer |
119308-98-4 |
|---|---|
Produktname |
Dubiusine |
Molekularformel |
C23H27NO8 |
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
[(11cS)-5-acetyloxy-9-methoxy-1-methyl-7-oxo-2,3,5,5a,11b,11c-hexahydroisochromeno[3,4-g]indol-10-yl] 3-hydroxybutanoate |
InChI |
InChI=1S/C23H27NO8/c1-11(25)7-19(27)31-17-9-14-15(10-16(17)29-4)23(28)32-22-18(30-12(2)26)8-13-5-6-24(3)21(13)20(14)22/h8-11,18,20-22,25H,5-7H2,1-4H3/t11?,18?,20?,21-,22?/m1/s1 |
InChI-Schlüssel |
FBWQZJWDTGIERI-LQBUJFQQSA-N |
Isomerische SMILES |
CC(CC(=O)OC1=C(C=C2C(=C1)C3[C@H]4C(=CC(C3OC2=O)OC(=O)C)CCN4C)OC)O |
SMILES |
CC(CC(=O)OC1=C(C=C2C(=C1)C3C(C(C=C4C3N(CC4)C)OC(=O)C)OC2=O)OC)O |
Kanonische SMILES |
CC(CC(=O)OC1=C(C=C2C(=C1)C3C(C(C=C4C3N(CC4)C)OC(=O)C)OC2=O)OC)O |
Synonyme |
DUBIUSINE |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



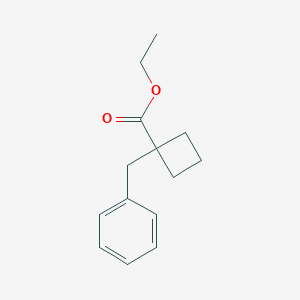
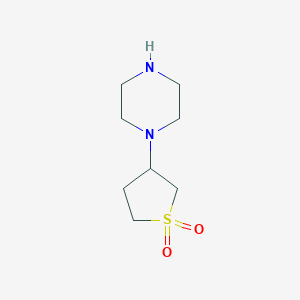
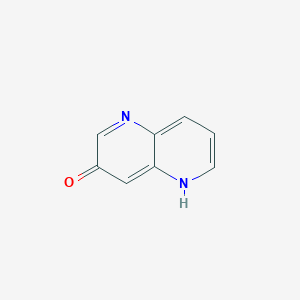
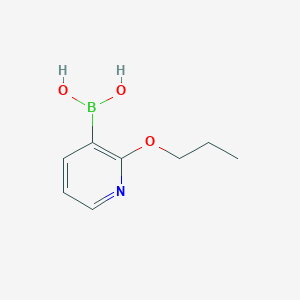
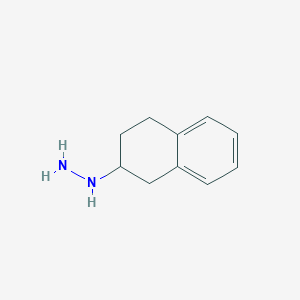
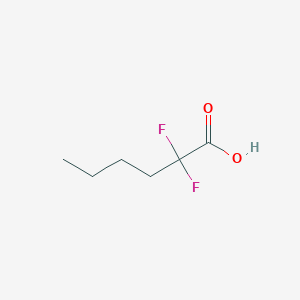
![N,N'-bis[(dimethylamino)methylene]thiourea](/img/structure/B169161.png)
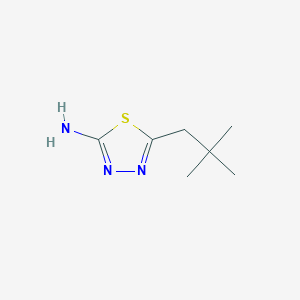
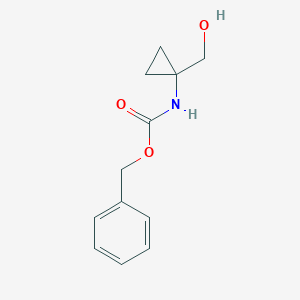
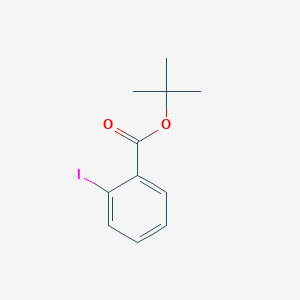
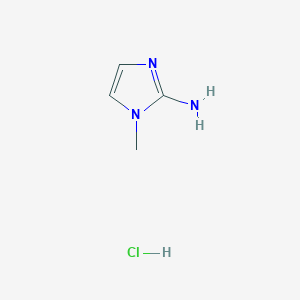
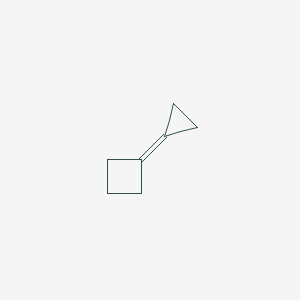
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B169178.png)
